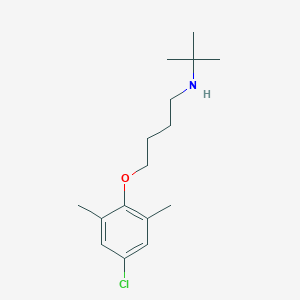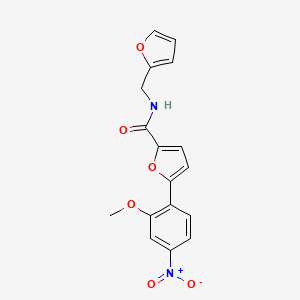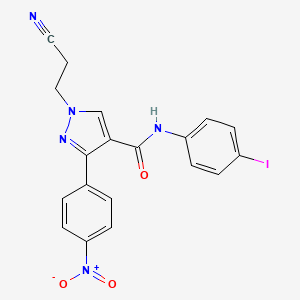
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine is a chemical compound that belongs to the class of selective β3-adrenergic receptor agonists. It is commonly referred to as CL-316,243 and has been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine involves the activation of the β3-adrenergic receptor, which is expressed in adipose tissue, skeletal muscle, and the liver. The activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels can activate protein kinase A (PKA), which can then phosphorylate and activate hormone-sensitive lipase (HSL). The activation of HSL can lead to the breakdown of triglycerides into free fatty acids and glycerol, which can be used as an energy source. Additionally, the activation of the β3-adrenergic receptor can increase thermogenesis in brown adipose tissue, which can further increase energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in energy expenditure, a reduction in body weight and fat mass, and an improvement in insulin sensitivity. These effects are mediated by the activation of the β3-adrenergic receptor and the subsequent increase in cAMP levels, which can lead to the breakdown of triglycerides and the increase in thermogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine in lab experiments include its selectivity for the β3-adrenergic receptor, its ability to increase energy expenditure and reduce body fat, and its potential therapeutic applications in the treatment of obesity and metabolic disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
For research on N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine include the investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on energy metabolism and thermogenesis. Finally, the development of more selective and potent β3-adrenergic receptor agonists may lead to the development of more effective therapies for the treatment of obesity and metabolic disorders.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine involves the reaction of 4-chloro-2,6-dimethylphenol with tert-butyl-4-chloro-3-oxobutanoate in the presence of a base and a catalyst. The resulting product is then treated with a reducing agent to obtain the final compound. This synthesis method has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(4-chloro-2,6-dimethylphenoxy)-1-butanamine has been used in scientific research for its potential therapeutic applications in the treatment of obesity, diabetes, and metabolic disorders. It is a selective β3-adrenergic receptor agonist that can activate the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. The activation of this receptor can increase energy expenditure, reduce body fat, and improve insulin sensitivity.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(4-chloro-2,6-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-12-10-14(17)11-13(2)15(12)19-9-7-6-8-18-16(3,4)5/h10-11,18H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTDYXXJZANQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCNC(C)(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5009863.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)

![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5009916.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)